molecular formula C22H23N3O3S B2424618 2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-40-9

2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2424618
CAS No.: 638139-40-9
M. Wt: 409.5
InChI Key: WBKWAYZGBGAUBX-UHFFFAOYSA-N
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Description

2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex pyridine and fused pyridine derivatives, including those with similar structures to the specified compound, has been a significant area of interest. For example, studies have demonstrated the synthesis of new series of pyridine derivatives through various reactions, offering insights into the structural complexity and reactivity of these compounds (Al-Issa, 2012). Further, the structural analysis through X-ray crystallography provides detailed information on the molecular configuration, aiding in understanding the physicochemical properties and potential interactions with biological targets (Ganapathy et al., 2015).

Heterocyclic Chemistry Applications

The utility of these compounds in synthesizing heterocyclic structures is notable. Research has shown that they serve as precursors or intermediates in the formation of diverse heterocyclic systems, which are pivotal in pharmaceutical chemistry and material science. For instance, the domino reactions involving these compounds can lead to the synthesis of novel heterocyclic systems with potential applications in drug development and organic materials (Bondarenko et al., 2016).

Potential Applications in Corrosion Inhibition

Some derivatives of pyrazolopyridine, a related compound class, have been investigated for their potential as corrosion inhibitors for metals, highlighting the versatility of these compounds in industrial applications. The synthesis of such derivatives using environmentally friendly methods and their efficacy in protecting metals against corrosion could pave the way for new corrosion inhibition technologies (Dandia et al., 2013).

Molecular Docking and Antimicrobial Activity

Furthermore, the synthesis of novel pyridine-based derivatives has been coupled with molecular docking studies to explore their potential as antimicrobial agents. This approach allows for the theoretical prediction of the compounds' binding affinities to bacterial enzymes, providing a foundation for further experimental validation and development of new antimicrobial agents (Flefel et al., 2018).

Properties

IUPAC Name

2-amino-7-methyl-4-(4-methylsulfanylphenyl)-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-13-10-18-20(22(26)25(13)12-15-4-3-9-27-15)19(17(11-23)21(24)28-18)14-5-7-16(29-2)8-6-14/h5-8,10,15,19H,3-4,9,12,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKWAYZGBGAUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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